molecular formula C10H16N2O2 B2421012 Methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate CAS No. 1695270-32-6

Methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate

Cat. No.: B2421012
CAS No.: 1695270-32-6
M. Wt: 196.25
InChI Key: HPDLNVBOUQSEQT-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate” is an organic compound with the CAS Number: 1695270-32-6 . It has a molecular weight of 196.25 .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H16N2O2 . The InChI code is 1S/C10H16N2O2/c1-7(2)9(10(13)14-4)8-5-6-12(3)11-8/h5-7,9H,1-4H3 .

Scientific Research Applications

Biofuel Production

Methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate is being explored for its potential in biofuel production. The synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from microbial fermentations of amino acid substrates, has been studied due to their potential application as biofuels. Metabolic engineering has enabled the development of microbial strains for the production of these isomers, indicating a promising avenue for the efficient production of biofuels using this compound derivatives (Cann & Liao, 2009).

Solvent and Industrial Detergent Production

The compound has also found use in the production of solvents for paints, inks, and fragrances, as well as a raw material for the manufacture of industrial detergents. A study on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a related compound, provides insights into the environmental implications and potential industrial applications of this compound derivatives (Aschmann, Arey, & Atkinson, 2011).

Corrosion Inhibition

A novel application in the field of corrosion inhibition has been identified for Methyl 3-((2-mercaptophenyl)imino)butanoate (MMPB), a derivative of this compound. MMPB has been synthesized and shown to effectively inhibit copper corrosion, demonstrating the potential of this compound derivatives in protecting metal surfaces in acidic chloride media. The high efficiency of MMPB is attributed to its ability to form complexes with Cu(I) on the surface, with the thiol group enhancing adsorptive interactions and carboxylate groups providing additional intermolecular attraction (Tansuğ et al., 2014).

Autoignition in Biodiesel Fuels

Research into the autoignition chemistry of Methyl butanoate, a surrogate for fatty acid esters in biodiesel, has provided valuable insights into the thermodynamics and kinetics of radicals derived from this compound and similar compounds. This study aids in understanding the combustion characteristics of larger alcohols and esters, critical for the development of biodiesel fuels (Jiao, Zhang, & Dibble, 2015).

Analytical and Structural Characterization

The comprehensive analytical and structural characterization of synthetic cannabinoids like MDMB-4en-PINACA, an analogue of this compound, broadens knowledge on these substances. Such studies are crucial for forensic and clinical purposes, offering insights into the behavior and properties of this compound derivatives in various applications (Dybowski et al., 2021).

Properties

IUPAC Name

methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7(2)9(10(13)14-4)8-5-6-12(3)11-8/h5-7,9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDLNVBOUQSEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN(C=C1)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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